molecular formula C7H3BrFNO B1413290 2-Bromo-6-fluoro-4-hydroxybenzonitrile CAS No. 1807144-94-0

2-Bromo-6-fluoro-4-hydroxybenzonitrile

Cat. No.: B1413290
CAS No.: 1807144-94-0
M. Wt: 216.01 g/mol
InChI Key: XJAVJCYSDRIVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoro-4-hydroxybenzonitrile (CAS 1227918-06-0) is a fluorinated aromatic building block of high interest in advanced organic synthesis and materials science. This compound is recognized as a key synthetic intermediate in the production of liquid crystals, as it serves as a versatile starting material for the development of more complex molecular structures used in display technologies . The molecular scaffold, featuring bromine and fluorine substituents on a hydroxybenzonitrile core, is designed for further functionalization through various cross-coupling reactions and nucleophilic substitutions, making it a valuable template in medicinal chemistry for constructing fluorine-containing bioactive molecules . The presence of both bromine and fluorine atoms on the aromatic ring allows for selective, sequential chemical transformations, enabling researchers to build complex, functionalized aromatic systems efficiently. With a molecular formula of C 7 H 3 BrFNO and a molecular weight of 216.01 g/mol, it is typically supplied as a yellow to off-yellow solid . This product is intended for research and development purposes exclusively and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1807144-94-0

Molecular Formula

C7H3BrFNO

Molecular Weight

216.01 g/mol

IUPAC Name

2-bromo-6-fluoro-4-hydroxybenzonitrile

InChI

InChI=1S/C7H3BrFNO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H

InChI Key

XJAVJCYSDRIVDE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C#N)Br)O

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound’s structural analogues differ primarily in substituent positions or functional groups (Table 1). Key examples include:

Table 1: Structural Comparison of 2-Bromo-6-fluoro-4-hydroxybenzonitrile and Related Compounds

Compound Name Substituent Positions Functional Groups Key Differences Reference CAS/ID
2-Bromo-6-fluoro-4-hydroxybenzonitrile Br (2), F (6), OH (4), CN (1) Hydroxyl, Nitrile, Halogens Reference compound Not explicitly provided
4-Bromo-2-fluoro-6-methoxybenzonitrile Br (4), F (2), OCH₃ (6), CN (1) Methoxy instead of hydroxyl Reduced polarity; altered reactivity 457051-15-9
5-Bromo-2-fluoro-4-methylbenzonitrile Br (5), F (2), CH₃ (4), CN (1) Methyl instead of hydroxyl Increased hydrophobicity 1269493-45-9
4-Bromo-2-fluoro-6-hydroxybenzaldehyde Br (4), F (2), OH (6), CHO (1) Aldehyde instead of nitrile Higher electrophilicity 856767-09-4
6-Amino-3-bromo-2-fluorobenzonitrile Br (3), F (2), NH₂ (6), CN (1) Amino group Enhanced nucleophilic potential 845866-92-4
Key Observations:
  • Polarity and Solubility: The hydroxyl group in 2-bromo-6-fluoro-4-hydroxybenzonitrile increases polarity compared to methoxy (4-bromo-2-fluoro-6-methoxybenzonitrile) or methyl (5-bromo-2-fluoro-4-methylbenzonitrile) analogues, favoring solubility in polar solvents like water or ethanol .
  • Reactivity : The nitrile group enables nucleophilic attack, while the hydroxyl group can participate in hydrogen bonding or deprotonation under basic conditions. In contrast, the aldehyde group in 4-bromo-2-fluoro-6-hydroxybenzaldehyde makes it more reactive toward nucleophilic addition .
  • Biological Activity: Amino-substituted derivatives (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) are often utilized in drug synthesis due to their ability to form hydrogen bonds with biological targets .

Impact of Halogen Positioning

Halogen placement significantly affects electronic and steric properties:

  • Bromine at Position 2 vs. 4/5 : In 2-bromo-6-fluoro-4-hydroxybenzonitrile, bromine’s meta position relative to the nitrile group may direct electrophilic substitutions to the para position. Comparatively, bromine at position 4 (as in 4-bromo-2-fluoro-6-methoxybenzonitrile) creates a steric hindrance that slows down reactions at adjacent positions .
  • Fluorine at Position 6 : Fluorine’s ortho position to the nitrile group enhances electron-withdrawing effects, stabilizing negative charges during reactions. This contrasts with fluorine at position 2 in 5-bromo-2-fluoro-4-methylbenzonitrile, which may alter regioselectivity in substitution reactions .

Functional Group Interplay

  • Hydroxyl vs. Methoxy: The hydroxyl group’s acidity (pKa ~10) allows for pH-dependent solubility and deprotonation-driven reactions, whereas methoxy groups are non-ionizable and contribute to lipophilicity .
  • Nitrile vs. Aldehyde : Nitriles are less reactive toward nucleophiles compared to aldehydes but are more thermally stable, making 2-bromo-6-fluoro-4-hydroxybenzonitrile suitable for high-temperature reactions .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-6-fluoro-4-hydroxybenzonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves halogenation and functional group interconversion. For example, bromination of fluorinated precursors under controlled electrophilic conditions (e.g., using NBS in DCM) or nucleophilic substitution of hydroxy groups with bromine sources (e.g., PBr₃). Reaction optimization includes temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF for solubility), and stoichiometric tuning of brominating agents to minimize side products . Purity (>95%) is achieved via column chromatography or recrystallization, validated by HPLC or NMR .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Bromo-6-fluoro-4-hydroxybenzonitrile?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on substituent effects: bromine deshields adjacent protons (δ 7.2–8.0 ppm), fluorine induces splitting patterns, and the hydroxy group shows broad peaks (~δ 5–6 ppm) .
  • FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxy (O–H stretch ~3200–3400 cm⁻¹) groups .
  • LC-MS : Verify molecular weight (MW = 216.01 g/mol) and detect impurities using high-resolution mass spectrometry .

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity?

  • Methodological Answer : Bromine (strongly electron-withdrawing) activates the aromatic ring toward electrophilic substitution at meta/para positions, while fluorine (moderately electron-withdrawing, ortho/para-directing) stabilizes intermediates via resonance. This dual substitution pattern enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of 2-Bromo-6-fluoro-4-hydroxybenzonitrile?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., distinguishing 2-bromo-6-fluoro from positional isomers). Use SHELX software for structure refinement: optimize data collection with synchrotron radiation (λ = 0.7–1.0 Å) and resolve thermal displacement parameters (Ueq) to account for heavy atoms like bromine . Compare experimental bond lengths (C–Br ~1.90 Å, C–F ~1.35 Å) with theoretical values to validate geometry .

Q. What strategies mitigate contradictions in synthetic yields or spectral data across studies?

  • Methodological Answer :
  • Yield Discrepancies : Replicate reactions under inert atmospheres (Ar/N₂) to exclude moisture/oxygen interference. Use kinetic profiling (e.g., in situ FT-IR) to identify side reactions .
  • Spectral Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with databases (e.g., PubChem ). For isomers, employ NOESY to confirm spatial proximity of substituents .

Q. Can computational modeling predict the biological activity or stability of 2-Bromo-6-fluoro-4-hydroxybenzonitrile derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens potential binding affinities to biological targets (e.g., enzymes), while MD simulations assess stability in aqueous environments (e.g., solvation free energy calculations). QSAR models correlate substituent effects (Hammett σ constants for Br/F) with bioactivity, guiding derivative design .

Q. How does the hydroxy group participate in intermolecular interactions, and how can this be exploited in crystal engineering?

  • Methodological Answer : The hydroxy group forms hydrogen bonds (O–H···N≡C) with nitrile moieties, influencing crystal packing. Use Mercury software to analyze Cambridge Structural Database (CSD) entries for analogous compounds. Design co-crystals with complementary H-bond donors/acceptors (e.g., pyridines) to modulate solubility or mechanical properties .

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